molecular formula C24H15ClN4O5 B2857375 7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(4-chlorobenzyl)quinazoline-2,4(1H,3H)-dione CAS No. 1207059-49-1

7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(4-chlorobenzyl)quinazoline-2,4(1H,3H)-dione

Katalognummer B2857375
CAS-Nummer: 1207059-49-1
Molekulargewicht: 474.86
InChI-Schlüssel: MFPBOBLWOWXNLO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(4-chlorobenzyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H15ClN4O5 and its molecular weight is 474.86. The purity is usually 95%.
BenchChem offers high-quality 7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(4-chlorobenzyl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(4-chlorobenzyl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Green Chemistry in Heterocyclic Synthesis

One application of this compound is in the field of green chemistry, particularly in the synthesis of complex heterocyclic ortho-quinones. The use of L-proline-catalyzed synthesis processes, such as the one described by Rajesh, Bala, Perumal, & Menéndez (2011), demonstrates the environmental advantages of such methods, including high atom economy, short reaction times, excellent yield, and simplified work-up without the need for extraction or chromatographic purification.

Bioactive Compound Synthesis

Compounds related to this chemical structure have been synthesized for their potential biological activity. Maftei, Fodor, Jones, Franz, Kelter, Fiebig, & Neda (2013) conducted a study on novel bioactive 1,2,4-oxadiazole natural product analogs bearing N-phenylmaleimide and N-phenylsuccinimide moieties. These compounds were tested for antitumor activity, highlighting the potential of such compounds in medicinal chemistry and cancer research. The study found that certain compounds exhibited significant potency against a range of cell lines (Maftei et al., 2013).

Development of Selective Receptor Antagonists

The compound's framework has been utilized in the development of selective receptor antagonists. For instance, Colotta, Catarzi, Varano, Calabri, Filacchioni, Costagli, & Galli (2004) reported the synthesis of 3-hydroxy-quinazoline-2,4-dione derivatives that acted as selective Gly/NMDA and AMPA receptor antagonists. This highlights its role in neuropharmacology, particularly in the development of compounds that can selectively target specific neurotransmitter receptors (Colotta et al., 2004).

Synthesis of Herbicides

Another application area is in the synthesis of herbicides. Wang, Lin, Cao, Yang, Chen, Hao, Yang, & Yang (2014) explored novel quinazoline-2,4-dione derivatives as inhibitors for 4-hydroxyphenylpyruvate dioxygenase, an enzyme targeted in herbicide development. Their research demonstrated that some synthesized compounds showed promising herbicidal activity against various weeds (Wang et al., 2014).

Catalysis and Sustainable Chemistry

This compound's derivatives have been studied in the context of catalysis and sustainable chemistry. For example, Mizuno, Mihara, Nakai, Iwai, & Ito (2007) reported on a solvent-free synthesis method using carbon dioxide and a catalytic amount of base, demonstrating an eco-friendly approach to synthesizing quinazoline-2,4(1H,3H)-diones (Mizuno et al., 2007).

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of three key intermediates, which are then combined to form the final product. The first intermediate is 7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione, the second intermediate is 7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(4-chlorobenzyl)quinazoline-2,4(1H,3H)-dione, and the third intermediate is the final product. The synthesis pathway involves several key reactions, including nucleophilic substitution, cyclization, and condensation reactions.", "Starting Materials": [ "2-nitrobenzoic acid", "2-hydroxybenzaldehyde", "hydrazine hydrate", "2-chloro-4-nitrobenzaldehyde", "4-chlorobenzylamine", "2,4-dichloroquinazoline", "sodium methoxide", "sodium hydroxide", "acetic anhydride", "triethylamine", "dimethylformamide", "ethyl acetate", "methanol", "water" ], "Reaction": [ "Step 1: Synthesis of 3-(2-nitrophenyl)propionic acid by reacting 2-nitrobenzoic acid with acetic anhydride and triethylamine in dimethylformamide.", "Step 2: Synthesis of 7-(2-nitrophenyl)-3-(2-hydroxyphenyl)-1,2,4-oxadiazolo[5,4-b]quinazolin-5(3H)-one by reacting 3-(2-nitrophenyl)propionic acid with 2-hydroxybenzaldehyde and hydrazine hydrate in ethanol.", "Step 3: Synthesis of 7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione by reacting 7-(2-nitrophenyl)-3-(2-hydroxyphenyl)-1,2,4-oxadiazolo[5,4-b]quinazolin-5(3H)-one with sodium methoxide in methanol.", "Step 4: Synthesis of 7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(4-chlorobenzyl)quinazoline-2,4(1H,3H)-dione by reacting 7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione with 4-chlorobenzylamine and sodium hydroxide in ethanol.", "Step 5: Synthesis of the final product, 7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(4-chlorobenzyl)quinazoline-2,4(1H,3H)-dione, by reacting 7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(4-chlorobenzyl)quinazoline-2,4(1H,3H)-dione with 2,4-dichloroquinazoline and sodium methoxide in ethyl acetate." ] }

CAS-Nummer

1207059-49-1

Produktname

7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(4-chlorobenzyl)quinazoline-2,4(1H,3H)-dione

Molekularformel

C24H15ClN4O5

Molekulargewicht

474.86

IUPAC-Name

7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-[(4-chlorophenyl)methyl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C24H15ClN4O5/c25-16-5-1-13(2-6-16)11-29-23(30)17-7-3-15(9-18(17)26-24(29)31)22-27-21(28-34-22)14-4-8-19-20(10-14)33-12-32-19/h1-10H,11-12H2,(H,26,31)

InChI-Schlüssel

MFPBOBLWOWXNLO-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=CC5=C(C=C4)C(=O)N(C(=O)N5)CC6=CC=C(C=C6)Cl

Löslichkeit

not available

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.